Stereochemical Preference in Patented Indolylpropanols for Cardiovascular Activity
In the family of indolylpropanols described in US Patent 4935414A, compounds with the (S)-configuration at the asymmetric carbon atom C(1)* in the propanolamine moiety are designated as 'preferred' for achieving positive inotropic and antiarrhythmic activity [1]. This explicit preference provides a clear scientific basis for selecting the (S)-enantiomer over the (R)-enantiomer or racemate for research targeting cardiovascular indications, as the (S)-form is linked to superior therapeutic efficacy.
| Evidence Dimension | Patent-Preferred Stereochemistry for Therapeutic Activity |
|---|---|
| Target Compound Data | (S)-configuration explicitly preferred for cardiovascular activity |
| Comparator Or Baseline | (R)-enantiomer and racemic mixture (not explicitly preferred) |
| Quantified Difference | Qualitative preference documented in patent claims (no quantitative fold-difference provided) |
| Conditions | Inferred from structural class and patent claims for indolylpropanols |
Why This Matters
Selecting the (S)-enantiomer aligns with patent-protected routes to active pharmaceutical ingredients (APIs), reducing the risk of investing in the synthesis of a less active or inactive stereoisomer.
- [1] US Patent No. US4935414A. (1990). New indolylpropanols, processes for their preparation and their use, and preparations containing the compounds. Google Patents. Retrieved from https://patents.google.com/patent/US4935414 View Source
